N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzofuran and oxazole rings
Properties
Molecular Formula |
C28H19ClN2O5 |
|---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H19ClN2O5/c1-15-12-18-13-17(8-11-22(18)34-15)24-14-21(31-36-24)28(33)30-25-20-4-2-3-5-23(20)35-27(25)26(32)16-6-9-19(29)10-7-16/h2-11,13-15H,12H2,1H3,(H,30,33) |
InChI Key |
MBFIFEPGKWWWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzofuran ring using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxazole Ring: The oxazole ring is synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling of the Benzofuran and Oxazole Rings: The final step involves coupling the benzofuran and oxazole rings through a condensation reaction, often facilitated by a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as 2-arylbenzofurans, which have shown various biological activities.
Oxazole Derivatives: Compounds with the oxazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of benzofuran and oxazole rings, which imparts distinct chemical and biological properties not found in simpler analogs.
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